REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8]C=2)[CH:4]=[CH:3][CH:2]=1.[C:11](=[O:13])=O.[OH2:14]>>[CH:2]1[CH:3]=[C:4]2[C:5]([C:6]([CH:7]=[CH:8][C:11]2=[O:13])=[O:14])=[CH:10][CH:1]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
1,4maleic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
If the heat of reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=O)C=CC(=O)C2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |